molecular formula C8H11NO3 B14226937 2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide CAS No. 825653-31-4

2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide

Katalognummer: B14226937
CAS-Nummer: 825653-31-4
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: VBOUMHOJSKNDIU-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide is an organic compound with a unique structure that includes a prop-2-enamide backbone and a 5-oxooxolan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with a suitable oxolan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

825653-31-4

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

2-methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide

InChI

InChI=1S/C8H11NO3/c1-5(8(9)11)4-6-2-3-7(10)12-6/h4,6H,2-3H2,1H3,(H2,9,11)/t6-/m1/s1

InChI-Schlüssel

VBOUMHOJSKNDIU-ZCFIWIBFSA-N

Isomerische SMILES

CC(=C[C@H]1CCC(=O)O1)C(=O)N

Kanonische SMILES

CC(=CC1CCC(=O)O1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.